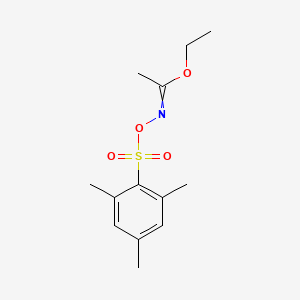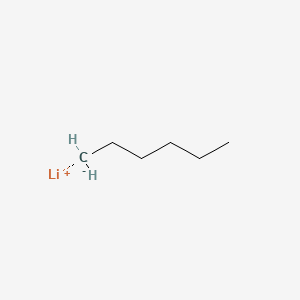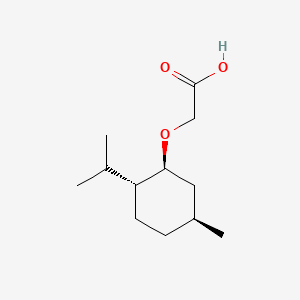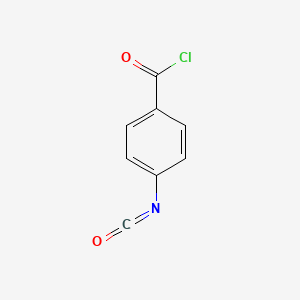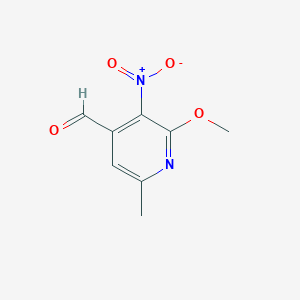
2-Methoxy-6-methyl-3-nitroisonicotinaldehyde
説明
2-Methoxy-6-methyl-3-nitroisonicotinaldehyde is a small molecule with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It has been the subject of extensive research in recent years.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde consists of a pyridine ring with a methoxy group at the 2nd position, a methyl group at the 6th position, and a nitro group at the 3rd position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde include a molecular weight of 196.16 g/mol and a molecular formula of C8H8N2O4 . Other properties such as boiling point, density, and solubility are not available from the current data.科学的研究の応用
Application 1: Preparation of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate
- Summary of the Application: This compound is a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . This acid is a potent antagonist of serotonin-3 and dopamine D2, D3 receptors, and is used as an antiemetic agent .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine, followed by treatment of the resulting 2-methoxy-6-methylamino-3-trifluoropyridine with a large excess of sodium methoxide and subsequent acid hydrolysis .
- Results or Outcomes: The reaction yields the pyridine-3-carboxylic ester in excellent yield .
Application 2: Corrosion Inhibition
- Summary of the Application: A similar compound, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, has been studied for its effectiveness as a corrosion inhibitor for mild steel in 0.5 M HCl solution .
- Methods of Application or Experimental Procedures: The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface, and theoretical calculation techniques .
- Results or Outcomes: The study aims to prevent mild steel against corrosion .
Application 3: Antioxidant and Antibacterial Activities
- Summary of the Application: A series of novel benzamide compounds, which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have been studied for their antioxidant and antibacterial activities .
- Methods of Application or Experimental Procedures: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The new compounds were tested for their in vitro growth inhibitory activity against different bacteria .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Application 4: Synthesis of Serotonin-3 and Dopamine D2, D3 Receptor Antagonists
- Summary of the Application: The compound 2-methoxy-6-methylaminopyridine-3-carboxylate is a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . This acid is a potent antagonist of serotonin-3 and dopamine D2, D3 receptors, and is used as an antiemetic agent .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine, followed by treatment of the resulting 2-methoxy-6-methylamino-3-trifluoropyridine with a large excess of sodium methoxide and subsequent acid hydrolysis .
- Results or Outcomes: The reaction yields the pyridine-3-carboxylic ester in excellent yield .
特性
IUPAC Name |
2-methoxy-6-methyl-3-nitropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(4-11)7(10(12)13)8(9-5)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSZMOVBDUHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376631 | |
| Record name | 2-Methoxy-6-methyl-3-nitropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methyl-3-nitroisonicotinaldehyde | |
CAS RN |
221349-79-7 | |
| Record name | 2-Methoxy-6-methyl-3-nitropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


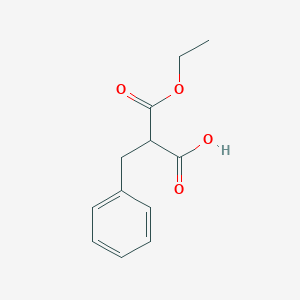
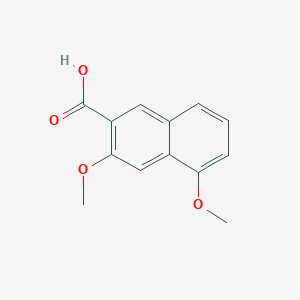
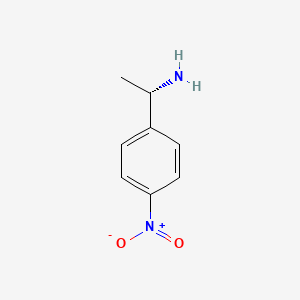
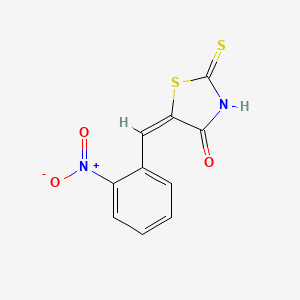
![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)
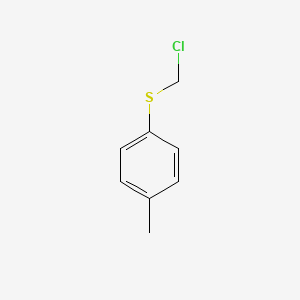
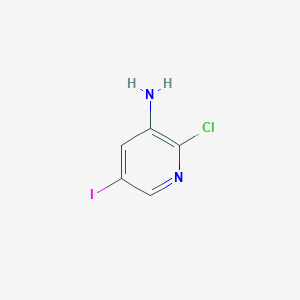
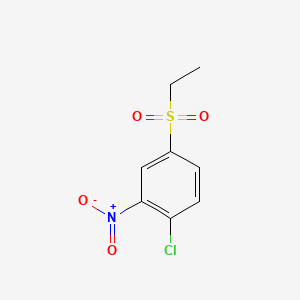
![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)
